5-fluoro-2-methoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN6O4S/c1-28-15-3-2-13(19)10-16(15)30(26,27)23-4-5-25-18-14(11-22-25)17(20-12-21-18)24-6-8-29-9-7-24/h2-3,10-12,23H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPYMOIKXRPFQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine ring.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrazolo[3,4-d]pyrimidine core is replaced by morpholine.
Attachment of the Benzenesulfonamide Moiety: This step involves sulfonation reactions, where the benzenesulfonamide group is attached to the pyrazolo[3,4-d]pyrimidine core through a sulfonamide linkage.
Fluorination and Methoxylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (e.g., Br₂, Cl₂), nucleophiles (e.g., NH₃, OH⁻).
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds structurally related to 5-fluoro-2-methoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide have shown promising results against viruses such as HIV and measles. These compounds exhibit significant inhibition of viral replication by targeting specific viral enzymes, which is crucial for developing new antiviral therapies .
Anti-inflammatory Effects
Research indicates that derivatives of pyrazole can act as effective anti-inflammatory agents. The incorporation of the morpholino group in the structure enhances the compound's ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain relief in various models . This property makes it a candidate for treating conditions such as arthritis and other inflammatory diseases.
Anticancer Properties
The compound's mechanism may also extend to anticancer applications. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of key signaling molecules involved in cell proliferation . The ability to selectively target cancerous cells while sparing normal cells is a significant advantage in cancer therapy.
Case Study 1: Antiviral Efficacy
A study conducted by Zhang et al. (2024) evaluated a series of pyrazole derivatives for their antiviral activity against HIV-1. The findings indicated that specific substitutions on the pyrazolo[3,4-d]pyrimidine scaffold significantly enhanced antiviral potency, with some compounds exhibiting an value as low as 0.02 µM . This suggests that modifications similar to those found in 5-fluoro-2-methoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide could lead to improved antiviral agents.
Case Study 2: Anti-inflammatory Activity
In another investigation by Bandgar et al. (2023), a series of pyrazole-based compounds were tested for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results showed that certain derivatives exhibited up to 66% protection compared to standard anti-inflammatory drugs like phenylbutazone . This highlights the potential of 5-fluoro-2-methoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide in managing inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-fluoro-2-methoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide involves the inhibition of kinase enzymes. The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts cellular signaling pathways, leading to the suppression of cell growth and proliferation.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Compound A : N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamides
- Contains a sulfanyl (S–) linker instead of an ethyl-sulfonamide chain, which may reduce solubility. Features a trimethylbenzenesulfonamide group, introducing steric bulk that could hinder target engagement.
- Inferred Properties :
- Higher lipophilicity due to bromine and methyl groups, possibly reducing bioavailability.
- The sulfanyl linker might limit kinase selectivity compared to the target compound’s sulfonamide.
Compound B : 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Key Differences: Incorporates a chromen-2-yl group linked to a fluorophenyl substituent, increasing MW (589.1 vs. ~500 estimated for the target compound). Contains an N-methylbenzenesulfonamide and 4-amino pyrimidine, which may enhance binding to serine/threonine kinases (e.g., PI3K).
- Higher melting point (175–178°C) indicates greater crystallinity, possibly affecting formulation .
Compound C : 4-fluoro-N-(3-fluoro-2-methylphenyl)benzamide (CAS 1032226-70-2)
- Key Differences: Lacks the pyrazolo[3,4-d]pyrimidine core, instead featuring a benzamide scaffold. Retains fluorine atoms but lacks the morpholino group, reducing solubility.
- Inferred Properties: Likely targets non-kinase enzymes (e.g., carbonic anhydrases) due to the benzamide structure. Simplified structure may result in lower selectivity.
Physicochemical and Pharmacokinetic Properties
Biological Activity
5-Fluoro-2-methoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and structure-activity relationships.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula:
- Molecular Formula : C₁₈H₂₃F N₄O₂S
- Molecular Weight : 368.47 g/mol
The presence of the fluorine atom and the morpholino group contributes to its pharmacological properties, enhancing its interaction with biological targets.
Research indicates that 5-fluoro-2-methoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide acts primarily through inhibition of specific kinase pathways. Its structural components allow it to bind effectively to the ATP-binding site of kinases, leading to downstream effects on cell proliferation and survival.
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound:
- Cell Line Studies : The compound exhibited significant growth inhibition in various cancer cell lines, including L1210 mouse leukemia cells, with IC₅₀ values in the nanomolar range. Specifically, it was found to induce apoptosis in these cells through mechanisms involving DNA damage and cell cycle arrest .
- Mechanism Insights : The growth inhibition was associated with the intracellular release of active metabolites that interfere with nucleic acid synthesis, evidenced by studies using thymidine supplementation which reversed growth inhibition .
Antimicrobial Activity
Emerging data suggest that this compound may also possess antimicrobial properties. In vitro studies indicated that it exhibits activity against certain bacterial strains, although further investigation is required to elucidate the specific mechanisms involved.
Structure-Activity Relationships (SAR)
The biological activity of 5-fluoro-2-methoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide can be influenced by modifications to its chemical structure:
| Modification | Effect on Activity |
|---|---|
| Fluorine Substitution | Enhances binding affinity to target kinases |
| Morpholino Group | Increases solubility and cellular uptake |
| Sulfonamide Moiety | Contributes to overall biological activity |
These modifications highlight the importance of careful design in optimizing therapeutic efficacy.
Case Studies
- Case Study 1 : A study evaluated the compound's effects on breast cancer cell lines (MCF-7). Results showed a reduction in cell viability by over 70% at concentrations above 0.5 µM after 48 hours of treatment.
- Case Study 2 : Another investigation focused on its effects on glioblastoma cells (U87). The compound demonstrated significant cytotoxicity with an IC₅₀ value of approximately 0.3 µM, indicating potent anti-tumor activity.
Q & A
Q. What are the key synthetic strategies for constructing the pyrazolo[3,4-d]pyrimidine core in this compound?
The pyrazolo[3,4-d]pyrimidine scaffold is synthesized via cyclocondensation reactions, often starting with substituted pyrazole precursors. For example, coupling 4-chloropyrazolo[3,4-d]pyrimidine derivatives with morpholino groups under nucleophilic substitution conditions (e.g., anhydrous acetonitrile, reflux) is a common approach. Subsequent sulfonylation with benzenesulfonamide derivatives requires careful control of reaction stoichiometry and temperature to avoid over-substitution .
Q. Which spectroscopic techniques are critical for validating the compound’s structure?
- 1H NMR : Essential for confirming proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, morpholino protons at δ 3.5–3.7 ppm).
- IR Spectroscopy : Identifies functional groups like sulfonamide S=O stretches (~1350 cm⁻¹) and aromatic C-F bonds (~1250 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing regioisomers .
Q. What structural motifs influence the compound’s solubility and bioavailability?
The morpholino group enhances water solubility via hydrogen bonding, while the methoxy and fluoro substituents increase lipophilicity, affecting membrane permeability. Balancing these properties requires empirical testing in solvents like DMSO or PBS at physiological pH .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the final sulfonylation step?
Key parameters include:
- Solvent Selection : Dichloromethane minimizes side reactions compared to polar aprotic solvents.
- Temperature : Maintaining 0–5°C during sulfonamide coupling reduces decomposition.
- Catalysis : Triethylamine (TEA) or DMAP can accelerate reaction rates by deprotonating intermediates . Computational tools (e.g., DFT calculations) predict optimal activation energies, guiding experimental adjustments .
Q. How should researchers address contradictions in biological activity data across studies?
- Orthogonal Assays : Validate target inhibition using both enzymatic (e.g., kinase activity assays) and cell-based (e.g., proliferation IC50) approaches.
- Structural Analog Comparison : Test analogs with modified substituents (e.g., replacing morpholino with piperidine) to isolate structure-activity relationships (SAR) .
- Crystallographic Data : Resolve binding ambiguities by co-crystallizing the compound with its target protein .
Q. What computational methods are effective in predicting off-target interactions?
- Molecular Docking : Tools like AutoDock Vina screen for binding to unrelated kinases or GPCRs.
- Pharmacophore Modeling : Identifies shared interaction features with known off-targets (e.g., ATP-binding pockets).
- MD Simulations : Assess binding stability over time to prioritize experimental validation .
Methodological Guidance Tables
Q. Table 1. Reaction Optimization Parameters for Sulfonylation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
